N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea
Description
Properties
CAS No. |
159582-44-2 |
|---|---|
Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(4-methylphenyl)sulfonylmethylthiourea |
InChI |
InChI=1S/C9H12N2O2S2/c1-7-2-4-8(5-3-7)15(12,13)6-11-9(10)14/h2-5H,6H2,1H3,(H3,10,11,14) |
InChI Key |
RYMZNWRWGNTXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in a solvent like methanol or ethanol at a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Reactivity in Cyclization Reactions
This thiourea derivative participates in cyclizations to form heterocyclic compounds:
-
Thiazinanone formation : Reacts with α,β-unsaturated carbonyl compounds (e.g., 2,3-diphenylcycloprop-2-enone) under acidic or catalytic conditions to yield 1,3-thiazinan-4-ones. The sulfur atom initiates nucleophilic attack, followed by ring-opening and re-closure (Scheme 34, ).
-
Enamino ester synthesis : Under Rhodium(II) or p-TsOH catalysis, decomposes via carbene intermediates to form α-phenyl-β-enamino esters with high stereoselectivity (91% E-isomer) .
Example Reaction Pathway
| Substrate | Catalyst | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| 2,3-Diphenylcycloprop-2-enone | p-TsOH | 1,3-Thiazinan-4-one | 79–83 | Major |
| α-Phenyl-β-enamino ester | Rh₂(OAc)₄ | E/Z Isomers | 91 | E > Z |
Biological Interactions
Analogous thiourea-sulfonamide hybrids exhibit bioactivity:
-
Vanilloid receptor antagonism : N-[4-(methylsulfonylamino)benzyl]thiourea derivatives show high binding affinity (Kᵢ = 63 nM) to VR1 receptors. The 4-t-butylbenzyl group optimizes receptor interaction .
-
Structure-activity relationship (SAR) : Lipophilic substituents (e.g., arylalkyl) improve antagonistic potency, while polar groups reduce efficacy .
Computational Insights
DFT studies on related thioureas reveal electronic properties critical for reactivity:
-
Third-order NLO polarizability : γ values for MBTB (102.91 × 10⁻³⁶ esu) exceed urea (0.84 × 10⁻³⁶ esu), highlighting charge-transfer enhancements from sulfonamide groups .
-
Global reactivity descriptors : High nucleophilicity index (N = 3.63) and chemical hardness (η = 6.20 eV) suggest resistance to electron redistribution, favoring stable intermediates .
DFT Data Comparison
| Compound | γ (×10⁻³⁶ esu) | Ionization Potential (eV) | Global Hardness (eV) |
|---|---|---|---|
| N-[(4-Methyl)thiourea | 102.91 | 6.89 | 6.20 |
| Urea | 0.84 | 10.12 | 9.02 |
Crystal Engineering
Single-crystal XRD of analogous compounds (e.g., BTCC ) shows:
Scientific Research Applications
Chemistry: N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea is used as a reagent in organic synthesis for the preparation of sulfonyl and thiourea derivatives. It serves as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals targeting bacterial and fungal infections.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of biological processes. The sulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit varied biological and chemical properties depending on their substituents. Below is a detailed comparison of N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea with structurally or functionally related compounds:
Structural and Electronic Features
- N-[(4-Methylbenzenesulfonyl)methyl]thiourea vs. 1-(4-Acetylphenyl)-3-butyrylthiourea (): The acetyl and butyryl groups in the latter compound introduce electron-withdrawing carbonyl moieties, promoting planarity and intramolecular hydrogen bonding (N–H···O=C, 1.874 Å) .
- Comparison with 1-Benzoyl-3-(4-n-butylphenyl)thiourea (): The benzoyl and n-butylphenyl substituents create a bulky, hydrophobic framework, reducing solubility in polar solvents.
Physicochemical Properties
Solubility and Stability :
- The sulfonyl group increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl or aryl-substituted thioureas (e.g., 1-benzoyl-3-(4-n-butylphenyl)thiourea) .
- Intramolecular hydrogen bonding in compounds like 1-(4-acetylphenyl)-3-butyrylthiourea stabilizes the thioamide tautomer, whereas the sulfonyl group may favor intermolecular interactions (e.g., N–H···O=S hydrogen bonds), influencing crystallinity .
Metal Chelation :
- N,N-Dialkyl-N′-benzoyl thioureas () are potent chelators for platinum-group metals. The sulfonyl group’s electron-withdrawing nature in the target compound may weaken metal-binding affinity compared to benzoyl derivatives but enhance selectivity for hard Lewis acids (e.g., Fe³⁺) .
Biological Activity
N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiourea functional group combined with a sulfonyl moiety derived from 4-methylbenzenesulfonic acid. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties, enhancing its reactivity and potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these bacteria were notably low, demonstrating strong antibacterial activity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.78 - 3.125 |
| Escherichia coli | 3.125 |
| Candida albicans | 3.125 |
In addition to its antibacterial properties, the compound also showed antifungal activity against Candida albicans with comparable MIC values .
Anticancer Activity
This compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Studies have indicated that this compound exhibits cytotoxic effects on human liver hepatocellular carcinoma (HepG2) cells and other cancer types.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | GI50 (μM) |
|---|---|
| HepG2 | 25.1 |
| MDA-MB-435 (breast) | 15.1 |
| RPMI-8226 (leukemia) | 21.5 |
The compound's broad-spectrum antitumor activity suggests it could be a valuable candidate for further development in cancer therapy .
The mechanism behind the biological activities of this compound appears to involve multiple pathways. Its antibacterial action is primarily bactericidal, inhibiting protein synthesis and nucleic acid production in bacterial cells . For anticancer effects, the compound may induce apoptosis in cancer cells through various signaling pathways, although further studies are needed to elucidate these mechanisms fully .
Case Studies
Several case studies have explored the biological activity of thiourea derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that thioureas with sulfonyl groups show enhanced antimicrobial activity compared to their non-sulfonyl counterparts, indicating the importance of structural modifications in developing effective antimicrobial agents .
- Cytotoxicity Profiles : Another investigation revealed that certain thiourea derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for these compounds .
Q & A
Q. What are the recommended synthetic routes for preparing N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-methylbenzenesulfonylmethyl derivatives with thiourea precursors. A stepwise approach includes:
- Sulfonylation : Reacting 4-methylbenzenesulfonyl chloride with a methylamine derivative to form the sulfonamide intermediate.
- Thiourea formation : Introducing thiourea via nucleophilic substitution or condensation with isothiocyanates under inert conditions (e.g., dry THF, NaH as base).
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature (40–60°C) to minimize side reactions like hydrolysis .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Key methods include:
- X-ray crystallography : Resolve crystal structure using programs like SHELX or ORTEP-III .
- NMR spectroscopy : Confirm substituent positions via H and C NMR, with characteristic thiourea NH signals at δ 9–11 ppm and sulfonyl CH at δ 2.4 ppm .
- FT-IR : Validate thiourea (C=S stretch at ~1250 cm) and sulfonyl (SO asymmetric stretch at ~1350 cm) functional groups .
Q. What experimental precautions are necessary to ensure the stability of this compound during storage?
- Store under anhydrous conditions (desiccator, argon atmosphere) to prevent hydrolysis.
- Avoid prolonged exposure to light, as thiourea derivatives are prone to photodegradation.
- Monitor thermal stability via DSC/TGA, with decomposition typically occurring above 200°C .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?
- Use AutoDock Vina for docking simulations: Prepare the ligand (optimized geometry via DFT) and receptor (e.g., enzyme active site from PDB).
- Analyze binding affinities (ΔG values) and hydrogen-bonding interactions (e.g., thiourea NH with catalytic residues). Validate results with MD simulations .
- Example: Thiourea derivatives inhibit HIV-1 reverse transcriptase via non-nucleoside binding, guided by structure-activity relationships .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Disorder in sulfonyl groups : Mitigate by collecting high-resolution data (Mo-Kα radiation, 100 K) and refining with SHELXL .
- Twinned crystals : Apply twin-law corrections during data integration.
- Hydrogen bonding networks : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., NH⋯O=S contacts) .
Q. How do structural isomers of this compound influence its reactivity and biological activity?
Q. What thermodynamic and kinetic models describe the decomposition of this compound?
Q. How can substituent effects on the thiourea moiety be systematically studied to enhance enzyme inhibition?
Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?
- X-ray analysis : Identify NH⋯O=S and CH⋯π interactions driving crystal packing.
- Hirshfeld surfaces : Quantify interaction contributions (e.g., 40% H-bonding, 30% van der Waals) using CrystalExplorer .
Methodological Notes
- Data Contradictions : Discrepancies in reported decomposition temperatures (e.g., 200°C vs. 220°C) may arise from purity or heating rate differences. Always cross-validate with multiple techniques (TGA/DSC) .
- Software Tools : For structural refinement (SHELX ), docking (AutoDock Vina ), and visualization (ORTEP-III ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
